2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to a pyridazinone core
Mechanism of Action
Target of Action
The compound is used in laboratory settings for the synthesis of substances , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It is known that a hydrazone derivative of a similar compound, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . This suggests that the compound may interact with its targets through the formation of hydrazone derivatives .
Biochemical Pathways
The formation of hydrazone derivatives suggests that it may be involved in reactions with aldehydes , which are key components of many biochemical pathways.
Action Environment
The action, efficacy, and stability of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one are likely to be influenced by various environmental factors . These could include the presence of other chemicals, temperature, pH, and the specific experimental conditions under which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then reacted with a phenylpyridazinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination, which enhance efficiency and safety. The use of acetonitrile as a solvent and household compact fluorescent lamps (CFL) for radical activation are some of the innovative approaches used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzoyl chloride
- 4-bromobenzyl bromide
- 6-(4-bromobenzyl)oxy-2-methylbenzo[d]thiazole
Uniqueness
2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUPUWZFCFYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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